2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-amino-4-nitrophenol and 3,5-dibromo-2-hydroxybenzaldehyde in the presence of a solvent such as methanol . The reaction mixture is refluxed with agitation for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace bromine atoms in the presence of a base or a transition metal catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol involves its interaction with molecular targets through its functional groups. The hydroxyl and imino groups can form hydrogen bonds and coordinate with metal ions, while the nitro group can participate in redox reactions . These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
- 4-Bromo-2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
- 2,4-Dichloro-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
Uniqueness
2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol is unique due to the presence of both bromine atoms and the nitro group, which enhance its reactivity and potential for forming stable complexes with metals. This makes it particularly valuable in coordination chemistry and materials science .
Properties
CAS No. |
329936-54-1 |
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Molecular Formula |
C13H8Br2N2O4 |
Molecular Weight |
416.02 g/mol |
IUPAC Name |
2,4-dibromo-6-[(2-hydroxy-5-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8Br2N2O4/c14-8-3-7(13(19)10(15)4-8)6-16-11-5-9(17(20)21)1-2-12(11)18/h1-6,18-19H |
InChI Key |
KACSQPKPAOKDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=C(C(=CC(=C2)Br)Br)O)O |
Origin of Product |
United States |
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